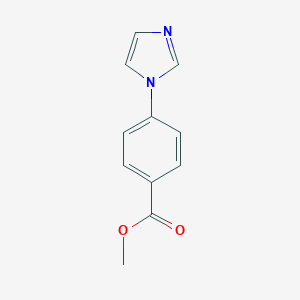

Methyl 4-(1H-imidazol-1-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-2-4-10(5-3-9)13-7-6-12-8-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBBZTZQWIGHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377582 | |

| Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-08-1 | |

| Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(1H-imidazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic organic compound featuring an imidazole ring linked to a methyl benzoate moiety at the para position. Its chemical structure makes it a valuable and versatile building block in the field of medicinal chemistry and materials science. The imidazole core is a common scaffold in numerous biologically active molecules, including antifungal, anticancer, and antihypertensive agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, intended to support research and development efforts.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 101184-08-1 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 124-127 °C | |

| Appearance | White to off-white solid | |

| Purity (Assay) | ≥99% | |

| InChI | 1S/C11H10N2O2/c1-15-11(14)9-2-4-10(5-3-9)13-7-6-12-8-13/h2-8H,1H3 | |

| SMILES | COC(=O)c1ccc(cc1)-n2ccnc2 |

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely available in peer-reviewed literature, the expected spectroscopic characteristics can be predicted based on its structure. These predictions are valuable for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~8.1 - 8.3 | Doublet | 2H, Aromatic protons ortho to the ester |

| ¹H | ~7.9 - 8.1 | Singlet | 1H, Imidazole C2-H |

| ¹H | ~7.5 - 7.7 | Doublet | 2H, Aromatic protons meta to the ester |

| ¹H | ~7.3 - 7.4 | Singlet | 1H, Imidazole C4/C5-H |

| ¹H | ~7.2 - 7.3 | Singlet | 1H, Imidazole C4/C5-H |

| ¹H | ~3.9 - 4.0 | Singlet | 3H, Methyl ester (-OCH₃) |

| ¹³C | ~165 - 167 | - | Carbonyl carbon (C=O) of the ester |

| ¹³C | ~138 - 140 | - | Aromatic quaternary carbon attached to N |

| ¹³C | ~135 - 137 | - | Imidazole C2 |

| ¹³C | ~131 - 133 | - | Aromatic CH meta to the ester |

| ¹³C | ~128 - 130 | - | Aromatic quaternary carbon of the ester |

| ¹³C | ~120 - 122 | - | Aromatic CH ortho to the ester |

| ¹³C | ~118 - 120 | - | Imidazole C4/C5 |

| ¹³C | ~52 - 54 | - | Methyl carbon (-OCH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretching (Imidazole ring) |

| ~3000-3100 | Medium | C-H stretching (Aromatic ring) |

| ~2950-2990 | Weak | C-H stretching (Methyl group) |

| ~1710-1730 | Strong | C=O stretching (Ester carbonyl) |

| ~1600-1610 | Medium | C=C stretching (Aromatic ring) |

| ~1500-1520 | Medium | C=N stretching (Imidazole ring) |

| ~1270-1300 | Strong | C-O stretching (Ester) |

Experimental Protocols: Synthesis

The primary route for the synthesis of this compound is the copper-catalyzed N-arylation of imidazole, a variation of the Ullmann condensation. This method involves the cross-coupling of imidazole with a methyl 4-halobenzoate.

Copper-Catalyzed N-Arylation of Imidazole (Ullmann Condensation)

This protocol is based on established methods for the N-arylation of imidazoles.

-

Reactants:

-

Imidazole

-

Methyl 4-bromobenzoate (or Methyl 4-iodobenzoate)

-

Copper(I) iodide (CuI) or other Cu(I) source (catalyst)

-

A suitable ligand (e.g., L-proline, 1,10-phenanthroline)

-

A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

-

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

-

Heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

-

Applications in Research and Drug Development

This compound is not typically used as a final drug product but serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The N-aryl imidazole motif is present in a wide range of pharmaceuticals. This compound provides a ready-made scaffold that can be further elaborated. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, allowing for the exploration of a diverse chemical space.

-

Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate the imidazole ring for its ability to form key hydrogen bonds with target proteins. This building block can be used in the synthesis of compounds targeting enzymes involved in cell proliferation and survival.

-

Antifungal and Antimicrobial Agents: The imidazole core is famously a part of many antifungal drugs (e.g., ketoconazole). This intermediate can be a starting point for the development of new antimicrobial agents.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask, eye shields, and chemical-resistant gloves.

Conclusion

This compound is a key heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via copper-catalyzed N-arylation and the versatility of its functional groups make it an attractive starting material for the development of novel compounds with diverse biological activities. This guide provides essential technical information to facilitate its use in a research and development setting.

References

An In-Depth Technical Guide on Methyl 4-(1H-imidazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic building block with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring an imidazole ring linked to a methyl benzoate moiety, provides a scaffold for the synthesis of more complex molecules. The imidazole nucleus is a common feature in many biologically active compounds, making this derivative a subject of interest in drug discovery and development. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and known biological context of this compound.

Structure and Properties

This compound is an imidazole derivative with the chemical formula C₁₁H₁₀N₂O₂. The molecule consists of a methyl benzoate group where the phenyl ring is substituted at the para-position with an imidazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| CAS Number | 101184-08-1 | |

| Melting Point | 124-127 °C (lit.) | |

| Appearance | Solid | |

| SMILES | COC(=O)c1ccc(cc1)-n2ccnc2 | |

| InChI Key | KUBBZTZQWIGHFH-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound is typically achieved through an N-arylation reaction, where an imidazole ring is coupled with a substituted benzene ring. A common method for this transformation is the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the N-arylation of imidazole with a methyl 4-halobenzoate.

Materials:

-

Imidazole

-

Methyl 4-iodobenzoate or Methyl 4-bromobenzoate

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline or L-proline)

-

A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

-

To a dry reaction flask, add imidazole (1.2 equivalents), methyl 4-halobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), the chosen ligand (0.2 equivalents), and the base (2.0 equivalents).

-

Add the anhydrous solvent to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to a temperature between 110-150 °C. The optimal temperature will depend on the specific reactants and solvent used.

-

Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

Diagram 1: Synthesis Workflow for this compound via Ullmann Condensation

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the benzoate and imidazole rings. - A singlet around δ 3.9 ppm for the methyl ester protons. |

| ¹³C NMR | - A signal for the carbonyl carbon of the ester at approximately δ 165-170 ppm. - Signals in the aromatic region (δ 110-140 ppm) for the carbons of the benzoate and imidazole rings. - A signal for the methyl carbon of the ester around δ 52 ppm. |

| IR (Infrared) | - A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester. - C-N stretching vibrations for the imidazole ring. - C-H stretching and bending vibrations for the aromatic rings. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 202.21). - Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |

Biological Activity and Potential Applications

While extensive biological studies on this compound are not widely published, the imidazole moiety is a well-known pharmacophore present in numerous drugs with a wide range of activities. Derivatives of imidazole are known to possess anticancer, antifungal, and enzyme inhibitory properties.[2][3]

Potential as an Anticancer Agent

The imidazole scaffold is found in several anticancer drugs. It is hypothesized that compounds like this compound could serve as a precursor for the synthesis of more complex molecules with potential anticancer activity. The imidazole ring can participate in hydrogen bonding and other interactions with biological targets such as enzymes and receptors, potentially modulating their activity.[2]

Potential as an Antifungal Agent

Imidazole derivatives are a cornerstone of antifungal therapy. The imidazole ring is a key component of azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The structural similarity of this compound to these agents suggests it could be a starting point for the development of new antifungal compounds.

Enzyme Inhibition

The nitrogen atoms in the imidazole ring can act as ligands for metal ions in the active sites of metalloenzymes, leading to their inhibition. This property is another avenue for the potential therapeutic applications of imidazole-containing compounds.

Diagram 2: Potential Therapeutic Applications

Conclusion

This compound is a versatile heterocyclic compound with a straightforward synthetic route. Its structural features, particularly the presence of the biologically relevant imidazole ring, make it a promising candidate for further investigation in the fields of medicinal chemistry and drug development. While current publicly available data on its specific biological activities are limited, its potential as a scaffold for the synthesis of novel therapeutic agents warrants further exploration by researchers and scientists. The detailed methodologies and structured data presented in this guide aim to facilitate such future research endeavors.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 4-(1H-imidazol-1-yl)benzoate (CAS Number: 101184-08-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and handling information for Methyl 4-(1H-imidazol-1-yl)benzoate (CAS No. 101184-08-1). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and practical safety protocols.

Chemical Identification and Physical Properties

This compound is an imidazole derivative and a heterocyclic building block used in chemical synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 101184-08-1 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 124-127 °C | [1] |

| Boiling Point | Data Not Available | |

| Density | Data Not Available | |

| Solubility | Data Not Available | |

| Flash Point | Not applicable | [1] |

Toxicological Data and Hazard Information

Available data indicates that this compound is a hazardous substance requiring careful handling. Detailed quantitative toxicological studies for this specific compound are limited in the public domain. The hazard classifications are based on available safety data sheets.[1]

| Hazard Classification | Code | Description | Target Organs | Reference |

| Skin Irritation | H315 | Causes skin irritation | Skin | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | Eyes | [1] |

| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation | Respiratory system | [1] |

Signal Word: Warning[1]

Due to the limited specific toxicological data for this compound, information on a related compound, 4-methylimidazole, is provided for context. In animal studies, 4-methylimidazole has shown moderate acute oral toxicity, with LD50 values of 751 mg/kg in rats and 370 mg/kg in mice.[2] It is also reported to be irritating and corrosive to the skin and eyes of animals.[2] It is crucial to note that this information is for a different, though structurally related, compound and should be used for general awareness of potential hazards associated with imidazole derivatives.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this chemical is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for safe handling.

General workflow for the safe handling of chemical substances.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:[1]

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing to prevent skin contact.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. This compound is classified as a combustible solid.[1]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to be released into the environment.

Fire and Explosion Hazard Data

-

Flammability: Combustible solid.[1]

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.

Experimental Protocols and Logical Relationships

A generalized workflow for assessing the safety of a chemical substance.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: No data available for this specific compound, but thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Signaling Pathways and Mechanism of Action

Specific information on the signaling pathways or mechanism of action for this compound is not available in the reviewed literature. For some imidazole-containing compounds, the imidazole ring has been shown to interact with various enzymes and receptors, which can modulate their activity.[3] However, without specific studies on this compound, any discussion of its mechanism of action would be speculative.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with one. All laboratory personnel should be thoroughly trained in the proper handling of hazardous chemicals.

References

Molecular weight of Methyl 4-(1H-imidazol-1-yl)benzoate.

Technical Guide: Methyl 4-(1H-imidazol-1-yl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with applications in chemical synthesis and potential for further research in medicinal chemistry. The document details the compound's physicochemical properties, provides a potential experimental protocol for its synthesis, and visualizes key relationships and workflows.

Compound Identification and Properties

This compound is an imidazole derivative and a heterocyclic building block utilized in various chemical syntheses.[1] Its structure, featuring both an imidazole ring and a benzoate moiety, makes it a valuable intermediate for the development of more complex molecules.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 202.21 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2] |

| CAS Number | 101184-08-1 | [1][2] |

| Melting Point | 124-127 °C | [1] |

| IUPAC Name | This compound | |

| SMILES | COC(=O)c1ccc(cc1)-n2ccnc2 | [1] |

| InChI Key | KUBBZTZQWIGHFH-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A potential synthesis route for this compound involves the coupling of an aryl halide with imidazole. The following protocol is a generalized procedure adapted for this specific compound.[4]

Reaction:

-

Methyl 4-iodobenzoate + Imidazole → this compound

Materials and Reagents:

-

Methyl 4-iodobenzoate (1.0 mmol)

-

Imidazole (1.2 mmol)

-

Potassium hydroxide (KOH) (2.0 mmol)

-

Copper-based catalyst (e.g., 0.75 mol%)

-

Dimethyl sulfoxide (DMSO) (4 mL)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add methyl 4-iodobenzoate (1.0 mmol), imidazole (1.2 mmol), potassium hydroxide (2 mmol), and the catalyst (0.75 mol%).

-

Add dimethyl sulfoxide (4 mL) to the mixture.

-

Stir the reaction mixture at 110 °C for approximately 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and filter to remove insoluble components.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate (e.g., 70:30) eluent system to afford the pure this compound.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Logical Relationship of Compound Properties

This diagram shows the logical connections between the compound's structure and its key identifiers and properties.

Hypothetical Signaling Pathway Involvement

While specific biological activities for this compound are not extensively documented, related benzimidazole structures are known to exhibit anticancer properties by interacting with key cellular pathways. For instance, some derivatives act as inhibitors of crucial kinases involved in cell proliferation. The diagram below illustrates a hypothetical pathway where a benzimidazole-based compound could act as a Tyrosine Kinase Inhibitor (TKI).

References

Methyl 4-(1H-imidazol-1-yl)benzoate: A Technical Review for Drug Development Professionals

An In-depth Guide to a Versatile Heterocyclic Building Block

Introduction

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic compound featuring an imidazole ring linked to a methyl benzoate moiety. It serves as a valuable building block in the field of medicinal chemistry and drug discovery.[1] Its structural characteristics, combining a polar imidazole group with a more lipophilic benzene ring, make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 124 to 127 °C.[2] It is commercially available with a purity of 99%.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| CAS Number | 101184-08-1 | [2][3] |

| Melting Point | 124-127 °C | [2] |

| Appearance | Solid | |

| Purity | 99% | [2] |

| InChI Key | KUBBZTZQWIGHFH-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)c1ccc(cc1)-n2ccnc2 | [2] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the most probable and widely utilized method is the Ullmann condensation.[4][5] This copper-catalyzed N-arylation reaction involves the coupling of an aryl halide with an amine or a heterocyclic compound.[4]

Proposed Experimental Protocol: Ullmann Condensation

A plausible synthetic route involves the reaction of imidazole with a methyl 4-halobenzoate (e.g., methyl 4-iodobenzoate or methyl 4-bromobenzoate) in the presence of a copper catalyst, a base, and a suitable high-boiling polar solvent.

Reactants:

-

Imidazole

-

Methyl 4-iodobenzoate (or Methyl 4-bromobenzoate)

-

Copper(I) iodide (CuI) as the catalyst

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as the solvent

Procedure:

-

To a reaction vessel, add imidazole (1.2 equivalents), methyl 4-iodobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Add anhydrous N,N-dimethylformamide to the mixture.

-

Heat the reaction mixture to 110-140 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

A schematic representation of this proposed synthetic workflow is provided below.

Biological Activities and Therapeutic Potential

There is currently a lack of publicly available quantitative biological data, such as IC₅₀ or MIC values, specifically for this compound. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1][6] However, the imidazole and benzimidazole scaffolds are present in numerous compounds with a wide range of biological activities, suggesting the potential for derivatives of this compound to be of therapeutic interest.

Anticancer Activity of Related Compounds

Derivatives of the closely related benzimidazole structure have shown significant potential as anticancer agents. For instance, some novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide compounds have demonstrated excellent cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar range.[7] These compounds have been shown to be potent inhibitors of key kinases such as EGFR, HER2, and CDK2.[7]

Antimicrobial Activity of Related Compounds

The benzimidazole core is also a key feature in a number of antimicrobial agents. The development of novel benzimidazole derivatives continues to be an active area of research in the search for new antibacterial and antifungal drugs.

Due to the absence of specific signaling pathway data for this compound, a diagrammatic representation cannot be provided at this time.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant potential in drug discovery and development. While direct biological activity data for this specific compound is limited, its core structure is a key component of many biologically active molecules. The likely synthetic route via Ullmann condensation provides a reliable method for its preparation. For researchers and drug development professionals, this compound represents a valuable starting point for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

The Imidazole Scaffold: A Cornerstone in Discovery and Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and biology. First identified in the 19th century, its unique physicochemical properties have led to its incorporation into a vast array of essential biological molecules and a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of imidazole-containing compounds. It details the historical context of their discovery, explores their vital roles in natural biological processes, and examines their extensive applications in modern medicine. This guide also furnishes detailed experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative data to facilitate comparative analysis, and utilizes visualizations to elucidate key pathways and workflows, serving as an essential resource for professionals in the field of drug discovery and development.

Discovery and Early Synthesis of the Imidazole Core

The journey of the imidazole ring began in the mid-19th century. While various derivatives were known from the 1840s, the parent compound, imidazole, was first synthesized and characterized in 1858 by the German chemist Heinrich Debus.[1][2][3] He achieved this by reacting glyoxal and formaldehyde in the presence of ammonia, a method now famously known as the Debus synthesis.[2][3][4] Initially, the compound was named "glyoxaline" due to its synthesis from glyoxal and an amine.[1][2][5] This foundational synthesis, though often resulting in modest yields, paved the way for the exploration of a new class of heterocyclic compounds.[2][3]

Key Early Synthetic Methodologies

Several classical methods for imidazole synthesis were developed following Debus's initial discovery, each offering different routes to substituted imidazoles and expanding the accessible chemical space for this versatile heterocycle.

-

Debus-Radziszewski Imidazole Synthesis: This is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine for N-substituted imidazoles) to form the imidazole ring.[6][7] This method remains a cornerstone for the synthesis of various substituted imidazoles.[7]

-

Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide with phosphorus oxychloride to yield a chloroimidazole derivative.[4]

-

Marckwald Synthesis: This route involves the cyclization of an α-aminoketone with a cyanate, isocyanate, or isothiocyanate to form an intermediate that can be converted to an imidazole derivative.[4]

-

Van Leusen Imidazole Synthesis: A more modern and versatile approach, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine in a [3+2] cycloaddition to form the imidazole ring.[8][9][10] This method is particularly valuable for the synthesis of 1,4,5-trisubstituted imidazoles.[10]

Significance of Imidazole-Containing Compounds in Biological Processes

The imidazole moiety is not just a synthetic curiosity; it is a fundamental building block in nature, integral to the structure and function of numerous biomolecules essential for life.

The Amino Acid Histidine and its Derivatives

The most prominent example of a naturally occurring imidazole is the amino acid histidine .[3][5][11] The imidazole side chain of histidine possesses a pKa of approximately 6.0, allowing it to act as both a proton donor and acceptor at physiological pH.[11] This unique property makes histidine a crucial residue in the active sites of many enzymes, where it participates in acid-base catalysis.[4][11] A classic example is the catalytic triad (serine, histidine, and aspartate) found in serine proteases, where histidine acts as a proton shuttle.[12]

Histidine is also the precursor to histamine , a vital biogenic amine synthesized via decarboxylation catalyzed by histidine decarboxylase.[3][13][14] Histamine is a key mediator of local immune responses, inflammation, and gastric acid secretion, and also functions as a neurotransmitter in the central nervous system.[14]

Purines: The Building Blocks of Nucleic Acids

The imidazole ring is a core component of the purine bicyclic system, which forms the basis of adenine and guanine , two of the four nucleobases in DNA and RNA.[5][7][9] These purine bases are fundamental to the storage and transmission of genetic information. The ability of the imidazole and pyrimidine rings within the purine structure to engage in hydrogen bonding is critical for the formation of the DNA double helix.[9]

Imidazole Alkaloids and Other Natural Products

A diverse array of imidazole-containing alkaloids has been isolated from natural sources, particularly marine organisms like sponges and plants.[1][15] These natural products exhibit a wide range of biological activities. For instance, pilocarpine, an imidazole alkaloid from the jaborandi plant, is used in the treatment of glaucoma.[1] Marine sponges are a rich source of complex pyrrole-imidazole alkaloids, such as oroidin and sceptrin, which have demonstrated antimicrobial and anticancer properties.[8][16]

Imidazole-Containing Compounds in Medicinal Chemistry

The unique electronic and structural features of the imidazole ring have established it as a "privileged scaffold" in drug discovery. Its ability to serve as a bioisostere for other functional groups, participate in hydrogen bonding, and coordinate with metal ions in enzyme active sites has led to the development of a multitude of successful drugs across various therapeutic areas.

Antifungal Agents

The "azole" class of antifungal drugs, which includes many imidazole derivatives like clotrimazole , miconazole , and ketoconazole , represents a major breakthrough in the treatment of fungal infections.[17] These agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[17] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Table 1: Antifungal Activity of Imidazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Clotrimazole | Candida albicans | 0.12 - 1.0 | [17] |

| Miconazole | Candida albicans | 0.06 - 4.0 | [17] |

| Ketoconazole | Candida albicans | 0.03 - 16.0 | [17] |

| Compound 31 | Candida albicans (fluconazole-resistant) | 8 | [17] |

| Compound 42 | Candida albicans (fluconazole-resistant) | 8 | [17] |

Anticancer Agents

Numerous imidazole-containing compounds have been investigated for their anticancer properties, with several demonstrating significant cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of kinases, tubulin polymerization, and topoisomerases.[2][4]

Table 2: In Vitro Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 9a-9d | U87-MG, HCT-116, MDA-MB-231, PC-3 | 10⁻⁷–10⁻⁸ M | [2] |

| Compound 22 | NUGC-3 (gastric cancer) | 0.05 | [2] |

| Compound 39 | MCF-7 (breast cancer) | 4.2 | [2] |

| Compound 40 | MCF-7 (breast cancer) | 8.29 | [2] |

| Compound 21 | A549 (lung cancer) | 0.29 | [4] |

| Compound 5b | DPP-4 Inhibition | 2.21 | [18] |

| Compound 5e | BT474 (breast cancer) | 39.19 ± 1.12 (24h) | [16] |

| Imidazole | HuH-7 (liver cancer) | Varies with time | [8] |

Histamine H2 Receptor Antagonists

The development of cimetidine , the first histamine H2 receptor antagonist, revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[19] Cimetidine and subsequent drugs in this class competitively block the action of histamine at H2 receptors on parietal cells in the stomach, thereby reducing gastric acid secretion.[19]

Table 3: Binding Affinities of Imidazole-Based H2 Receptor Antagonists

| Compound | Parameter | Value | Reference |

| Cimetidine | IC50 | 2.3 µM | [19] |

| Cimetidine | Ki | 0.18 µM | [19] |

| Metiamide | IC50 | (relative to Cimetidine) | [19] |

| SKF 93479 | IC50 | (relative to Cimetidine) | [19] |

Angiotensin II Receptor Antagonists

Losartan was the first of a new class of antihypertensive agents known as angiotensin II receptor blockers (ARBs).[15] It selectively and competitively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[15]

Table 4: Binding Affinities of Angiotensin II Receptor Antagonists

| Compound | Parameter | Value | Reference |

| Losartan | IC50 | 20 nM | [15] |

| Losartan | pKi | 7.17 ± 0.07 | [13][20] |

| Candesartan | pKi | 8.61 ± 0.21 | [13][20] |

| Telmisartan | pKi | 8.19 ± 0.04 | [13][20] |

| Valsartan | pKi | 7.65 ± 0.12 | [13][20] |

Experimental Protocols

Synthesis of Imidazole Derivatives

This procedure is a general representation and may require optimization for specific substrates.

-

Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 eq.), the aldehyde (1.0 eq.), and ammonium acetate (2.0-5.0 eq.).

-

Solvent and Catalyst: Add a suitable solvent, such as glacial acetic acid or ethanol.[11][21] In some cases, a catalyst like silicotungstic acid may be employed to improve yields.[7]

-

Reaction Conditions: The reaction mixture can be heated under reflux for several hours or subjected to microwave irradiation for a shorter duration to enhance reaction rates and yields.[5][11]

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).[21]

Caption: Generalized workflow for the Debus-Radziszewski imidazole synthesis.

This is a generalized protocol and specific conditions may vary.

-

Aldimine Formation (in situ): In a reaction vessel, dissolve the aldehyde (1.0 eq.) and a primary amine (1.0 eq.) in a suitable solvent like methanol or ethanol. Stir at room temperature to form the aldimine in situ.[22]

-

Addition of TosMIC: To the aldimine solution, add tosylmethyl isocyanide (TosMIC) (1.0 eq.) and a base such as potassium carbonate.[10][22]

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC).[10]

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.[10]

Caption: Stepwise representation of the Van Leusen imidazole synthesis.

Biological Evaluation Protocols

The MTT assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole-containing test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay.

This protocol provides a general framework for competitive binding assays.

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line expressing the target receptor (e.g., histamine H2 receptor or angiotensin II AT1 receptor).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Contains the membrane preparation and a radiolabeled ligand (e.g., [³H]tiotidine for H2 receptors or [¹²⁵I]Sar¹,Ile⁸-Angiotensin II for AT1 receptors).

-

Non-specific Binding: Contains the membrane preparation, radiolabeled ligand, and a high concentration of an unlabeled competitor to saturate the receptors.

-

Competitive Binding: Contains the membrane preparation, radiolabeled ligand, and varying concentrations of the test imidazole compound.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Caption: A generalized workflow for radioligand receptor binding assays.

Signaling Pathways of Key Imidazole Drug Targets

Histamine H2 Receptor Signaling

Histamine binding to the H2 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response, such as gastric acid secretion.

Caption: Simplified signaling pathway of the histamine H2 receptor.

Angiotensin II Type 1 (AT1) Receptor Signaling

Angiotensin II binding to the AT1 receptor, another GPCR, activates the Gq alpha subunit. This stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in physiological responses like vasoconstriction.

Caption: Canonical signaling pathway of the angiotensin II type 1 receptor.

Conclusion

From its initial synthesis over a century and a half ago, the imidazole nucleus has proven to be a remarkably versatile and significant scaffold in both the biological and medicinal realms. Its fundamental role in the chemistry of life, as a component of amino acids and nucleic acids, underscores its evolutionary importance. For drug development professionals, the imidazole ring continues to be a rich source of therapeutic innovation, offering a unique combination of physicochemical properties that can be tailored to interact with a wide range of biological targets. The extensive and ever-growing portfolio of imidazole-containing drugs is a testament to its enduring value. A thorough understanding of the synthesis, biological functions, and structure-activity relationships of imidazole derivatives, as detailed in this guide, is crucial for the continued development of novel and effective therapeutic agents to address a myriad of human diseases.

References

- 1. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. Losartan potassium, non-peptide angiotensin II AT1 receptor antagonist (CAS 124750-99-8) | Abcam [abcam.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacology of histamine H2 receptor antagonists in the human gastric cancer cell line HGT-1. Structure-activity relationship of isocytosine-furan and imidazole derivatives related to cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. rdw.rowan.edu [rdw.rowan.edu]

- 22. Van Leusen Imidazole Synthesis [organic-chemistry.org]

The Role of Methyl 4-(1H-imidazol-1-yl)benzoate in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic compound that serves as a crucial building block in the design and synthesis of medicinally active molecules. The imidazole moiety is a well-established pharmacophore, known to interact with a variety of biological targets. This technical guide explores the synthesis, known biological activities of its derivatives, and the potential applications of the this compound core in medicinal chemistry, with a focus on its role in the development of enzyme inhibitors and anticancer agents. While specific biological data for the core molecule is limited in publicly available literature, the extensive research on its derivatives underscores its significance as a scaffold for drug discovery.

Introduction

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a common structural motif in numerous biologically active compounds, including the essential amino acid histidine. The ability of the imidazole nitrogen atoms to act as both hydrogen bond donors and acceptors, as well as their capacity to coordinate with metal ions in enzyme active sites, makes this scaffold highly valuable in medicinal chemistry. This compound combines this privileged heterocycle with a methyl benzoate group, providing a versatile platform for chemical modification and the development of targeted therapeutics. This document provides a comprehensive overview of the synthesis of this core structure and the biological activities reported for its close derivatives, highlighting its potential in the development of novel therapeutic agents.

Synthesis of the Core Structure

The synthesis of this compound and its corresponding carboxylic acid is a critical first step in the development of more complex derivatives. A common synthetic route involves the nucleophilic aromatic substitution reaction between an imidazole and a substituted benzene ring.

Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid

A widely used method for the synthesis of the carboxylic acid precursor, 4-(1H-imidazol-1-yl)benzoic acid, involves the reaction of methyl 4-fluorobenzoate with imidazole, followed by hydrolysis of the resulting methyl ester.

Experimental Protocol:

Step 1: Synthesis of this compound

-

In a round-bottom flask, combine methyl 4-fluorobenzoate (1.0 equivalent), imidazole (1.2 equivalents), and potassium carbonate (1.0 equivalent) in dimethylsulfoxide (DMSO).

-

Heat the reaction mixture with stirring at 120-130°C for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Acidify the aqueous mixture and extract with a suitable organic solvent (e.g., ether).

-

Adjust the pH of the aqueous layer to 8 with sodium carbonate and extract again with the organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude this compound.

Step 2: Hydrolysis to 4-(1H-Imidazol-1-yl)benzoic acid

-

Reflux the methyl ester obtained in Step 1 (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide for approximately 5 minutes.

-

Cool the reaction mixture and neutralize to a pH of 6-7 with hydrochloric acid.

-

The precipitated 4-(1H-imidazol-1-yl)benzoic acid is then collected by filtration and dried.

Role in Medicinal Chemistry: Insights from Derivatives

While specific biological data for this compound is not extensively reported, the imidazole scaffold is a cornerstone in the development of various therapeutic agents. The following sections summarize the key areas where derivatives of this core structure have shown significant promise.

Anticancer Activity

The benzimidazole scaffold, a close structural analog of imidazole, is present in numerous compounds with demonstrated anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival.

Derivatives of a structurally related compound, Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, have been investigated as targeted anticancer agents, particularly as tyrosine kinase inhibitors (TKIs). Recent studies have highlighted novel benzimidazole derivatives that exhibit excellent cytotoxic effects against multiple cancer cell lines and potent inhibitory activity against critical kinases like EGFR, HER2, and CDK2.[1] The benzimidazole core is crucial for binding interactions within the enzyme active sites, making it a valuable component in the design of multi-targeted kinase inhibitors.[1]

Table 1: Anticancer Activity of Selected Imidazole and Benzimidazole Derivatives

| Compound Class | Target Cancer Cell Lines | Reported IC50 Values | Reference(s) |

| Benzimidazole-linked Sulfonamides | V600E BRAF mutant cell lines | 0.49 µM (for compound 12l) | [2] |

| 1H-imidazole [4,5-f][1][3] phenanthroline derivatives | HCT116, SW480 (Colorectal) | 1.74 µM and 2 µM (for IPM714) | |

| Benzotriazole-bearing Imidazol-2-thiones | MCF-7, HL-60, HCT-116 | 0.40 - 3.57 µM (for compound BI9) | [4] |

| 1H-Benzo[d]imidazole Derivatives | 60 human cancer cell lines | 0.16 - 3.6 µM (for compounds 11a, 12a, 12b) | [5] |

Note: The IC50 values presented are for specific derivatives and not for this compound itself.

A proposed mechanism of action for some anticancer imidazole derivatives involves the inhibition of signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.

Enzyme Inhibition

The imidazole nucleus is a key feature of many enzyme inhibitors due to its ability to coordinate with metal ions in the active site or participate in hydrogen bonding interactions.

Derivatives of (1H-imidazol-1-ylmethyl) have been extensively studied as selective inhibitors of thromboxane A2 (TXA2) synthase, an enzyme involved in platelet aggregation and vasoconstriction. A series of 2-(1H-imidazol-1-ylmethyl)-substituted carboxylic acids of various heterocyclic systems showed potent in vitro inhibition of TXA2 synthase with IC50 values in the nanomolar range.[6]

Table 2: Thromboxane Synthase Inhibition by Imidazole Derivatives

| Compound Class | Enzyme Target | Reported IC50 Values | Reference(s) |

| 2-(1H-imidazol-1-ylmethyl) carboxylic acids | Thromboxane A2 Synthase | 10 - 70 nM | [6] |

| [(1H-imidazol-1-yl)methyl]pyrroles | Thromboxane A2 Synthase | 42 - 1000 nM | |

| Imidazol-1-yl derivatives | Thromboxane A2 Synthase | 60 - 370 nM |

Note: The IC50 values presented are for specific derivatives and not for this compound itself.

The inhibition of thromboxane synthase can lead to a redirection of prostaglandin metabolism towards the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This dual effect is a desirable therapeutic outcome in the treatment of cardiovascular diseases.

Overproduction of nitric oxide (NO) by nitric oxide synthase (NOS) is implicated in various pathological conditions. Imidazole and its derivatives have been identified as inhibitors of NOS. Some substituted imidazole compounds have shown potent and selective inhibition of neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS).

Table 3: Nitric Oxide Synthase Inhibition by Imidazole Derivatives

| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Reference(s) |

| Imidazole | 290.6 | 101.3 | 616.0 | |

| 1-Phenylimidazole | 72.1 | 86.9 | 53.9 | |

| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | 28.2 | 1057.5 | 27.0 |

Note: The IC50 values presented are for specific derivatives and not for this compound itself.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the in vitro evaluation of compounds like this compound and its derivatives for potential anticancer activity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound represents a valuable and versatile scaffold in medicinal chemistry. While direct biological data for this specific molecule is not abundant in the public domain, the extensive research on its derivatives clearly demonstrates the potential of the imidazole core in the development of potent and selective therapeutic agents. The demonstrated efficacy of its derivatives as anticancer agents and inhibitors of key enzymes like thromboxane synthase and nitric oxide synthase highlights promising avenues for future drug discovery and development efforts centered around this core structure. Further investigation into the direct biological activities of this compound and the synthesis of novel derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate|CAS 100880-52-2 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. mdpi.com [mdpi.com]

- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-(1H-imidazol-1-yl)benzoate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Versatile Heterocyclic Building Block in Chemical Synthesis and Drug Discovery

Methyl 4-(1H-imidazol-1-yl)benzoate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a reactive imidazole ring and a modifiable methyl ester group, makes it a valuable precursor for the development of novel pharmaceuticals and functional materials. This technical guide provides a detailed overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on experimental protocols and quantitative data to support researchers in their scientific endeavors.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 124 to 127 °C. It is characterized by the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol .[1]

| Property | Value | Reference |

| CAS Number | 101184-08-1 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 124-127 °C | |

| Appearance | Solid | |

| Purity | ≥98% (typical) |

Synthesis of this compound

The primary synthetic route to this compound is through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation. This reaction involves the coupling of an imidazole with an aryl halide.

Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the synthesis of this compound from imidazole and methyl 4-halobenzoate.

Materials:

-

Imidazole

-

Methyl 4-iodobenzoate or Methyl 4-bromobenzoate

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline)

-

A base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add imidazole (1.2 equivalents), methyl 4-halobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), the ligand (0.1 equivalents), and the base (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Logical Workflow for Ullmann Synthesis:

Caption: General workflow for the Ullmann synthesis of this compound.

Chemical Reactivity and Use as a Building Block

This compound possesses two primary sites of reactivity: the imidazole ring and the methyl ester group. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.

Reactions at the Ester Group

The methyl ester functionality can undergo several common transformations:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1H-imidazol-1-yl)benzoic acid, under either acidic or basic conditions. This carboxylic acid derivative can then be used in amide bond formation or other reactions typical of carboxylic acids.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (4-(1H-imidazol-1-yl)phenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Grignard Reaction: Reaction with Grignard reagents (RMgX) can convert the ester into a tertiary alcohol, providing a route to introduce diverse alkyl or aryl groups.

Reaction Scheme for Ester Transformations:

Caption: Key reactions involving the ester group of this compound.

Reactions Involving the Imidazole Ring

The imidazole ring can participate in various reactions, including:

-

Electrophilic Aromatic Substitution: The imidazole ring is generally susceptible to electrophilic attack, although the presence of the electron-withdrawing benzoate group can influence the regioselectivity.

-

N-Alkylation/Arylation: While the nitrogen is already arylated, further reactions at the other nitrogen atom are possible under specific conditions.

-

Cycloaddition Reactions: The imidazole ring can potentially participate in cycloaddition reactions, although this is less common for N-substituted imidazoles.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Observed Signals |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.10 (d, 2H, Ar-H), ~7.95 (s, 1H, Imidazole-H), ~7.50 (d, 2H, Ar-H), ~7.30 (s, 1H, Imidazole-H), ~7.25 (s, 1H, Imidazole-H), ~3.95 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~166.0 (C=O), ~141.0 (Ar-C), ~137.0 (Imidazole-C), ~131.0 (Ar-CH), ~130.0 (Imidazole-CH), ~121.0 (Ar-CH), ~118.0 (Imidazole-CH), ~52.5 (OCH₃) |

| FTIR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic), ~1720 (C=O, ester), ~1610, 1520 (C=C, aromatic), ~1280, 1100 (C-O, ester) |

| Mass Spectrometry (EI) | m/z (%) = 202 (M⁺), 171, 143, 116 |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Materials Science

The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of this compound have been investigated for a range of therapeutic applications.

-

Anticancer Agents: The benzimidazole scaffold, a close relative of the imidazole core, is found in many anticancer drugs. The ability to functionalize both the imidazole and benzoate portions of the molecule allows for the synthesis of diverse libraries of compounds for screening against various cancer cell lines.

-

Antimicrobial Agents: Imidazole derivatives are known for their antifungal and antibacterial properties. This compound can serve as a starting material for the development of new antimicrobial agents.

-

Corrosion Inhibitors: The nitrogen atoms in the imidazole ring can coordinate with metal surfaces, making imidazole-containing compounds effective corrosion inhibitors.

Signaling Pathway Implication (Hypothetical): While direct involvement of this compound in specific signaling pathways is not yet established, its derivatives, particularly those designed as kinase inhibitors, could potentially modulate pathways crucial for cell growth and proliferation.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a derivative of this compound.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in synthetic organic chemistry, medicinal chemistry, and materials science. This guide provides a foundational understanding of its properties, synthesis, and reactivity, offering researchers the necessary information to effectively utilize this compound in their research and development efforts. The detailed protocols and compiled data aim to facilitate the exploration of new derivatives and applications, ultimately contributing to advancements in various scientific fields.

References

The Therapeutic Potential of Methyl 4-(1H-imidazol-1-yl)benzoate: A Scaffolding Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 4-(1H-imidazol-1-yl)benzoate is a heterocyclic compound featuring an imidazole ring linked to a methyl benzoate moiety. While direct and extensive research into the specific therapeutic applications of this particular molecule is limited in publicly available literature, its structural components—the imidazole and benzoate groups—are well-established pharmacophores present in a wide array of bioactive molecules. This technical guide aims to explore the potential therapeutic applications of this compound by examining the known biological activities of structurally related compounds. For drug development professionals, this molecule represents a valuable building block and a promising starting point for the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 101184-08-1 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2] |

| Melting Point | 124-127 °C | |

| Appearance | Crystalline solid | [4] |

Potential Therapeutic Applications Based on Analogous Structures

The therapeutic potential of this compound can be inferred from the activities of its derivatives and related benzimidazole structures. The imidazole moiety is a key feature in many biologically active compounds, often interacting with enzymes and receptors through hydrogen bonding and hydrophobic interactions.[1]

Anticancer Activity

The benzimidazole scaffold, a close structural relative, is a privileged structure in oncology research. Derivatives of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate are recognized as key synthetic intermediates for targeted anticancer agents, particularly tyrosine kinase inhibitors (TKIs).[5] The mechanism of action often involves the benzimidazole ring binding to the active sites of enzymes like EGFR, HER2, and CDK2, thereby inhibiting their activity and impeding cancer cell proliferation.[5] Furthermore, imidazole-based pyrimidine hybrids have demonstrated anticancer properties by targeting cytosolic carbonic anhydrase isoenzymes CA-II and CA-IX.[4]

Hypothesized Anticancer Mechanism of Action:

References

- 1. Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate | 133040-03-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C11H10N2O2 | CID 2766374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate|CAS 100880-52-2 [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate, a key heterocyclic building block in chemical synthesis, starting from imidazole.[1] The primary method detailed is the copper-catalyzed N-arylation reaction, a widely used and effective method for forming C-N bonds.[2] Variations of this protocol, including different catalyst systems and reaction conditions, are presented to offer flexibility based on available resources and desired outcomes. Additionally, an overview of a palladium-catalyzed approach is included. All experimental procedures are outlined with specific reagent quantities, reaction conditions, and purification methods. Quantitative data from various synthetic approaches are summarized for comparative analysis.

Introduction

N-aryl imidazoles are crucial structural motifs found in a wide array of pharmaceuticals and biologically active compounds. Their synthesis is a fundamental transformation in medicinal chemistry and drug development. The Ullmann condensation, a copper-catalyzed N-arylation, represents a classic and robust method for coupling aryl halides with N-heterocycles like imidazole.[2][3] Recent advancements have led to the development of milder and more efficient protocols, often employing ligands to improve reaction rates and yields.[4][5][6][7] This application note focuses on the synthesis of this compound, providing researchers with a comprehensive guide to its preparation from imidazole and a suitable aryl halide.

Reaction Scheme

The general reaction for the synthesis of this compound via N-arylation of imidazole is depicted below:

Caption: General reaction scheme for the N-arylation of imidazole.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation using CuI and 1,10-Phenanthroline

This protocol is a common and effective method for the N-arylation of imidazoles.[2]

Materials:

-

Imidazole

-

Methyl 4-bromobenzoate

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Dioxane

-

Ethyl acetate

-

Celite

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), methyl 4-bromobenzoate (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[2]

-

Add cesium carbonate (2.0 mmol) to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.[2]

-

Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Protocol 2: Copper-Catalyzed N-Arylation using CuI and L-Proline

This protocol utilizes a more environmentally friendly and readily available ligand.

Materials:

-

Imidazole

-

Methyl 4-iodobenzoate

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine imidazole (1.2 mmol), methyl 4-iodobenzoate (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and L-Proline (0.1 mmol, 10 mol%).

-

Add potassium carbonate (2.0 mmol) to the flask.

-

Add anhydrous DMSO (4 mL).[8]

-

Heat the mixture at 110 °C for 10-24 hours, monitoring by TLC.[2][8]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water and brine.

-